Cas no 1261915-09-6 (4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid)

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a nitro group at the 2-position and a 3-(N,N-dimethylaminocarbonyl)phenyl moiety at the 4-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (dimethylaminocarbonyl) groups enhances its utility in selective functionalization reactions. Its carboxylic acid group allows for further derivatization, while the aromatic nitro group can be reduced to amines for additional transformations. The compound is typically used in research settings for developing novel bioactive molecules or advanced materials. Proper handling is advised due to potential sensitivity to light and moisture.
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid structure
1261915-09-6 structure
Product name:4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid
CAS No:1261915-09-6
MF:C16H14N2O5
Molecular Weight:314.293
MDL:MFCD18321962
CID:2763182
PubChem ID:53227792

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-[3-(N,N-DIMETHYLAMINOCARBONYL)PHENYL]-2-NITROBENZOIC ACID
    • DTXSID90691325
    • 1261915-09-6
    • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%
    • 3'-(Dimethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
    • MFCD18321962
    • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid
    • MDL: MFCD18321962
    • インチ: InChI=1S/C16H14N2O5/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(9-11)18(22)23/h3-9H,1-2H3,(H,20,21)
    • InChIKey: NKGVUZNAAZLTTE-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 314.09027155Da
  • 同位素质量: 314.09027155Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 474
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 103Ų

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB329237-5 g
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%; .
1261915-09-6 95%
5g
€1159.00 2023-04-26
abcr
AB329237-5g
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%; .
1261915-09-6 95%
5g
€1159.00 2024-06-08

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid 関連文献

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acidに関する追加情報

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (CAS No. 1261915-09-6): A Comprehensive Overview

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (CAS No. 1261915-09-6) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a nitro group at the 2-position of the benzoic acid moiety and a dimethylaminocarbonyl-substituted phenyl group at the 4-position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of intense research interest.

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid involves a series of well-established organic reactions, including nucleophilic aromatic substitution, coupling reactions, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

One of the most promising applications of this compound lies in its potential as a pharmaceutical intermediate. The nitro group is known to exhibit anti-inflammatory and antioxidant properties, while the dimethylaminocarbonyl group enhances bioavailability and stability. These attributes make the compound a valuable building block for developing novel drugs targeting chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions.

Recent studies have highlighted the role of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid in agricultural chemistry, particularly as a precursor for herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism has shown potential for developing eco-friendly pesticides that minimize environmental impact while maintaining efficacy.

In the realm of materials science, this compound has been investigated for its use in synthesizing advanced polymers and coatings. The aromatic ring system provides excellent thermal stability, while the functional groups enable tailored surface properties. Researchers have successfully incorporated this compound into self-healing polymers, which show remarkable resilience under stress and prolonged exposure to environmental factors.

The structural versatility of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid has also made it a valuable tool in organic synthesis research. Its ability to undergo multiple reaction pathways allows chemists to explore diverse synthetic routes for complex molecules. For instance, recent publications have demonstrated its utility in constructing heterocyclic compounds with potential applications in drug discovery.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound with unprecedented precision. These methods provide critical insights into its molecular structure, purity, and stability under varying conditions.

In conclusion, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (CAS No. 1261915-09-6) stands out as a multifaceted compound with vast potential across multiple disciplines. Its unique chemical properties, combined with cutting-edge synthesis methods and applications in pharmaceuticals, agriculture, and materials science, underscore its importance in contemporary research. As scientific advancements continue to unfold, this compound is poised to play an even greater role in shaping innovative solutions for global challenges.

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